N-Trifluoromethyl Group Enhances GPR119 Agonist Activity and hERG Safety Profile Compared to N-Ethyl Analog
In a series of GPR119 agonists, the installation of an N-trifluoromethyl group (represented by compound 10) significantly enhanced agonist activity and improved the hERG inhibition profile compared to the non-fluorinated N-ethyl analog (compound 8b). The study states that these improvements were 'not observed for non-fluorinated substituents, such as ethyl analog 8b' [1]. While exact numerical data is not provided in the abstract, the qualitative improvement is a key differentiator for drug discovery programs targeting GPR119 with favorable cardiac safety margins [1].
| Evidence Dimension | GPR119 Agonist Activity and hERG Inhibition Profile |
|---|---|
| Target Compound Data | N-trifluoromethyl group (Compound 10) demonstrated enhanced GPR119 agonist activity and considerably improved hERG inhibition profile [1]. |
| Comparator Or Baseline | N-ethyl analog (Compound 8b) did not exhibit these improvements [1]. |
| Quantified Difference | Qualitative difference reported; quantitative IC50/EC50 values not provided in the available abstract. |
| Conditions | In vitro GPR119 agonist assay and hERG channel inhibition assay. |
Why This Matters
This comparison directly demonstrates that the N-CF3 motif is critical for achieving the desired pharmacological and safety profile in this chemotype, making 1-(Trifluoromethyl)piperidin-4-amine a preferred building block over its N-alkyl counterparts for GPR119-targeted programs.
- [1] Kubo, O., et al. Discovery of a novel series of GPR119 agonists: Design, synthesis, and biological evaluation of N-(Piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine derivatives. Bioorganic & Medicinal Chemistry, 2021, 41, 116208. View Source
